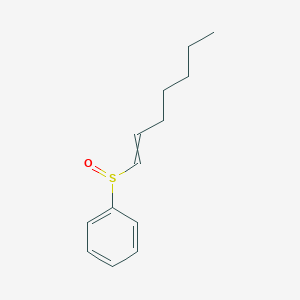![molecular formula C14H13NO3 B14588272 Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- CAS No. 61387-15-3](/img/structure/B14588272.png)
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- typically involves a cyclocondensation reaction. One effective method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated ring system.
Applications De Recherche Scientifique
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- has several applications in scientific research:
Medicinal Chemistry: This compound can serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mécanisme D'action
The mechanism by which Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies and computational modeling.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar fused ring system but differs in the presence of a pyridine ring instead of an oxazine ring.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another related compound with a triazole ring, which has been studied for its potential as a necroptosis inhibitor.
Uniqueness
Cyclopent[e]-1,3-oxazin-4(5H)-one, 6,7-dihydro-2-(4-methoxyphenyl)- is unique due to its specific ring structure and the presence of a methoxyphenyl group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
61387-15-3 |
|---|---|
Formule moléculaire |
C14H13NO3 |
Poids moléculaire |
243.26 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H13NO3/c1-17-10-7-5-9(6-8-10)14-15-13(16)11-3-2-4-12(11)18-14/h5-8H,2-4H2,1H3 |
Clé InChI |
GOKDCLKIQMXSBA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=O)C3=C(O2)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


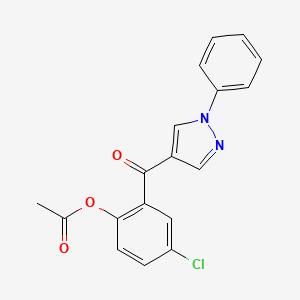
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
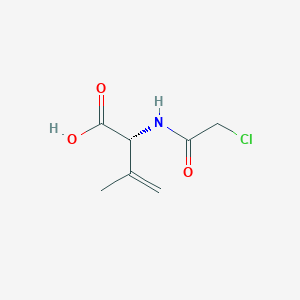
![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
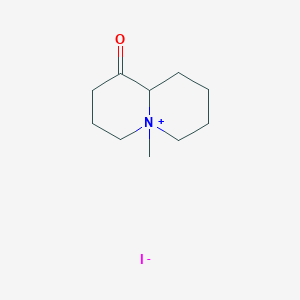
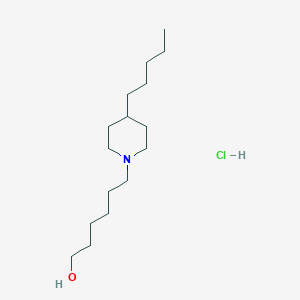
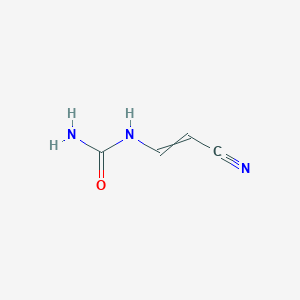

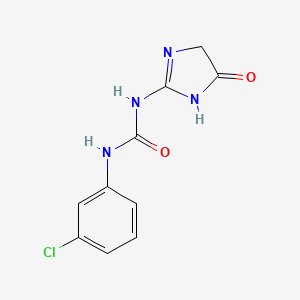
![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
